[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride

Catalog No.
S14624309
CAS No.
101119-04-4
M.F
C16H14ClNO5
M. Wt
335.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chlo...

CAS Number

101119-04-4

Product Name

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride

IUPAC Name

2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

InChI

InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3

InChI Key

ZKSLVSSWNYVGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a methoxy group, and an acetyl chloride functional group. The molecular formula for this compound is C12H11ClN2O4C_{12}H_{11}ClN_{2}O_{4}, and it has a molecular weight of approximately 284.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that can participate in various

  • Nitration: The introduction of the nitro group typically occurs through electrophilic aromatic substitution, where a nitronium ion attacks the aromatic ring.
  • Methoxylation: This involves the substitution of hydrogen atoms on the aromatic ring with methoxy groups, enhancing reactivity.
  • Acylation: The acetyl chloride moiety can react with nucleophiles, facilitating acylation reactions that are critical in organic synthesis.
  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions, expanding the compound's utility in synthetic pathways.

Compounds similar to [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride have demonstrated significant biological activities. For instance, derivatives containing methoxy and nitro groups are often evaluated for their antibacterial, antifungal, and antitumor properties. Studies have indicated that such compounds may exhibit cytotoxic effects against various cancer cell lines and could be potential leads for drug development targeting infectious diseases.

The synthesis of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride typically involves multi-step processes:

  • Nitration of Benzeneacetyl Chloride: This step introduces the nitro group using strong acids such as sulfuric acid.
  • Methoxylation: Following nitration, methoxylation is performed to add methoxy groups to the aromatic system.
  • Formation of Acetyl Chloride: The final step involves the introduction of the acetyl chloride functional group through acylation reactions.

These processes can be optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods like chromatography .

The applications of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride span various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: The compound acts as an intermediate in the production of more complex molecules in pharmaceutical research.
  • Material Science: Its derivatives may find use in developing new materials with specific properties.

Interaction studies involving this compound often focus on its ability to inhibit enzymes or interact with biological receptors. For example, compounds with similar structures have been shown to interact with cholinesterases, which are crucial in neurotransmission. Understanding these interactions helps elucidate the mechanism of action and potential therapeutic applications in treating neurological disorders .

Several compounds share structural similarities with [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride, including:

  • 4-Methoxy-2-nitrophenol
  • 3-Nitro-4-hydroxybenzaldehyde
  • Benzeneacetic acid derivatives
Compound NameStructural FeaturesUnique Aspects
4-Methoxy-2-nitrophenolMethoxy and nitro groups on phenolExhibits strong antioxidant properties
3-Nitro-4-hydroxybenzaldehydeHydroxyl and nitro groupsKnown for its role in organic synthesis
Benzeneacetic acid derivativesVarious functional groups on benzeneUsed extensively in medicinal chemistry

The uniqueness of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride lies in its specific combination of benzyloxy, methoxy, and nitro functionalities, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

335.0560502 g/mol

Monoisotopic Mass

335.0560502 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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